molecular formula C23H34N4O7 B13334050 N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide

N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide

Katalognummer: B13334050
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: GMSFWMWCKVMRRZ-YWYGCRHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclopropyl and isoxazole intermediates, followed by the formation of the oxirane and amino acid derivatives. These intermediates are then coupled through amide bond formation and further functionalized to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy and oxirane groups.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-((S)-1-(((S)-1-Cyclopropyl-2-(((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methoxy-1-oxopropan-2-yl)-5-methylisoxazole-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C23H34N4O7

Molekulargewicht

478.5 g/mol

IUPAC-Name

N-[(2S)-1-[[(1S)-1-cyclopropyl-2-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methoxy-1-oxopropan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H34N4O7/c1-12(2)8-15(19(28)23(4)11-33-23)24-22(31)18(14-6-7-14)26-21(30)17(10-32-5)25-20(29)16-9-13(3)34-27-16/h9,12,14-15,17-18H,6-8,10-11H2,1-5H3,(H,24,31)(H,25,29)(H,26,30)/t15-,17-,18-,23-/m0/s1

InChI-Schlüssel

GMSFWMWCKVMRRZ-YWYGCRHHSA-N

Isomerische SMILES

CC1=CC(=NO1)C(=O)N[C@@H](COC)C(=O)N[C@@H](C2CC2)C(=O)N[C@@H](CC(C)C)C(=O)[C@@]3(CO3)C

Kanonische SMILES

CC1=CC(=NO1)C(=O)NC(COC)C(=O)NC(C2CC2)C(=O)NC(CC(C)C)C(=O)C3(CO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.